5-amino-1,2-dihydro-1,2,4-triazol-3-one
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Overview
Description
The compound with the identifier “5-amino-1,2-dihydro-1,2,4-triazol-3-one” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1,2-dihydro-1,2,4-triazol-3-one involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product. Common methods include the use of organic solvents, catalysts, and temperature control to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is typically scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Industrial production methods may include continuous flow reactors, large-scale batch reactors, and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-amino-1,2-dihydro-1,2,4-triazol-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
5-amino-1,2-dihydro-1,2,4-triazol-3-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions, helping to create new chemical entities.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: this compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 5-amino-1,2-dihydro-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Properties
IUPAC Name |
5-amino-1,2-dihydro-1,2,4-triazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4O/c3-1-4-2(7)6-5-1/h(H4,3,4,5,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHBRLLZSIGHDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=O)NN1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=NC(=O)NN1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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